molecular formula C9H10N2O B13227714 2,3-Dihydro-1-benzofuran-3-carboximidamide

2,3-Dihydro-1-benzofuran-3-carboximidamide

Cat. No.: B13227714
M. Wt: 162.19 g/mol
InChI Key: VQURGRLGHHWZLK-UHFFFAOYSA-N
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Description

Contextualization of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Synthetic Organic Chemistry

Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), are heterocyclic compounds featuring a fused benzene (B151609) and furan (B31954) ring. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a vast number of biologically active natural products and synthetic compounds. guidechem.commdpi.com The rigid, planar structure of benzofuran and the three-dimensional nature of the dihydrobenzofuran core make them ideal frameworks for the development of novel pharmaceutical agents. nih.gov

The synthesis of these scaffolds is a significant focus in organic chemistry, as they serve as essential precursors for constructing more complex organic molecules. researchgate.net Numerous natural products containing the 2,3-dihydrobenzofuran skeleton have been the subject of extensive synthetic studies. researchgate.net Researchers have developed a multitude of synthetic strategies to construct and functionalize the dihydrobenzofuran ring system, reflecting its importance in drug design and discovery. organic-chemistry.orgnih.gov The wide range of biological activities associated with these scaffolds includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govresearchgate.net

Table 1: Examples of Biologically Active Compounds Containing Benzofuran or Dihydrobenzofuran Scaffolds

Compound Class Scaffold Noted Biological Activities
Natural Products Dihydrobenzofuran Anticancer, Anti-inflammatory, Antiviral
Synthetic Derivatives Benzofuran Antiarrhythmic, Antidepressant, Antipsoriatic

Significance of Carboximidamide Functionalities in Chemical and Biological Research

The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functionality is of considerable interest in medicinal and synthetic chemistry. Amidines are strong organic bases and their derivatives are integral to the synthesis of various heterocyclic compounds.

Functionally, the carboximidamide moiety is a key feature in many molecules with therapeutic potential. For instance, derivatives containing this group have been investigated as inhibitors of nitric oxide synthase and as potential antiproliferative agents targeting kinases like EGFR, BRAF, and CDK2. The presence of the carboximidamide group is often essential for the biological activity of these compounds.

In drug discovery, the related carboxamide group is found in more than a quarter of all known drugs, valued for its stability and hydrogen-bonding capabilities. The carboximidamide group shares some of these favorable properties, making it an attractive functionality for designing new therapeutic agents.

Table 2: Key Attributes of the Carboximidamide Functionality

Property Description Relevance in Research
Basicity Strong organic bases Catalysis, Synthesis of Heterocycles
Biological Activity Pharmacophore in various enzyme inhibitors Drug discovery (e.g., anticancer, anti-inflammatory)
Structural Role Can form resonance-stabilized cations Influences binding to biological targets

Overview of the Research Landscape Surrounding 2,3-Dihydro-1-benzofuran-3-carboximidamide

The specific chemical compound, this compound, combines the noteworthy 2,3-dihydrobenzofuran scaffold with a carboximidamide functional group at the 3-position. Despite the significant individual interest in both of these chemical moieties, the research landscape for this particular molecule appears to be limited within publicly accessible scientific literature.

While extensive research has been conducted on various derivatives of the 2,3-dihydrobenzofuran ring, including those with acetic acid groups or other complex side chains at the 3-position, specific studies detailing the synthesis, properties, and biological activity of this compound are not prominently documented. nih.govnih.gov

Commercial availability of the hydrochloride salt of this compound suggests its potential use as a chemical intermediate or a building block in the synthesis of more complex molecules for medicinal purposes. pharmint.net The combination of a proven bioactive scaffold with a functionally significant chemical group like carboximidamide implies a strong theoretical basis for potential biological activity. However, dedicated research to characterize and explore the therapeutic potential of this specific compound has yet to be widely published. Future investigations would be necessary to elucidate its chemical properties and biological significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-3-carboximidamide

InChI

InChI=1S/C9H10N2O/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H3,10,11)

InChI Key

VQURGRLGHHWZLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 3 Carboximidamide and Its Analogues

Retrospective Blueprint for 2,3-Dihydro-1-benzofuran-3-carboximidamide

A critical examination of the target molecule's structure allows for a logical deconstruction to identify key precursors and strategic bond disconnections. This retrosynthetic analysis serves as a roadmap for the forward synthesis.

Identifying Strategic Disconnections and Key Synthons

The most logical primary disconnection in the retrosynthesis of this compound is the C-N bond of the carboximidamide group. This leads to a key intermediate, 2,3-dihydro-1-benzofuran-3-carbonitrile . This nitrile is a versatile precursor as the cyano group can be readily converted to the desired carboximidamide functionality in the final step of the synthesis.

Further disconnection of the 2,3-dihydro-1-benzofuran-3-carbonitrile intermediate involves breaking the C2-O bond and the C3-C(CN) bond of the dihydrofuran ring. This reveals two primary synthons: a phenoxide synthon and a three-carbon synthon bearing a nitrile group.

Target Molecule Key Intermediate Synthons
This compound2,3-Dihydro-1-benzofuran-3-carbonitrilePhenoxide and a C3-nitrile synthon

Evaluating Potential Starting Materials and Intermediates

Based on the identified synthons, several viable starting materials can be considered. A practical synthetic equivalent for the phenoxide and the three-carbon nitrile synthon is 2-(allyloxy)benzonitrile (B7761486) . This molecule contains the pre-formed aromatic ring, the ether linkage, and the nitrile group at the appropriate positions, making it an ideal precursor for an intramolecular cyclization reaction to form the 2,3-dihydrobenzofuran (B1216630) ring.

The final step, the conversion of the nitrile to a carboximidamide, can be achieved through established methods such as the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then reacted with ammonia (B1221849) to yield the target carboximidamide.

Classical and Modern Approaches to the 2,3-Dihydrobenzofuran Core Synthesis

The construction of the 2,3-dihydrobenzofuran scaffold is a well-established area of organic synthesis, with a multitude of methods available. These range from classical cyclization reactions to more modern tandem and green chemistry approaches.

Cyclization Reactions for Dihydrobenzofuran Ring Formation

Intramolecular cyclization is a cornerstone of 2,3-dihydrobenzofuran synthesis. A prominent example is the cyclization of ortho-allylphenols. This transformation can be initiated by various reagents and conditions, leading to the formation of the five-membered heterocyclic ring. For the synthesis of the key intermediate, 2,3-dihydro-1-benzofuran-3-carbonitrile, the intramolecular cyclization of 2-(allyloxy)benzonitrile serves as a direct and efficient route.

Another classical approach involves the reaction of a phenoxide with a suitable three-carbon electrophile already containing the desired functionality or a precursor. For instance, the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by intramolecular cyclization, is a common strategy.

Modern advancements in cyclization reactions often employ transition metal catalysis. Palladium-catalyzed intramolecular cyclization of ortho-alkenyl phenols or their derivatives has emerged as a powerful tool for constructing the 2,3-dihydrobenzofuran ring with high efficiency and stereocontrol. nih.gov

Reaction Type Starting Material Example Key Features
Intramolecular Cyclization of Allyl Ethers2-(allyloxy)benzonitrileDirect route to the key intermediate.
Palladium-Catalyzed Cyclizationortho-alkenyl phenolHigh efficiency and stereocontrol. nih.gov
Reaction with EpichlorohydrinSubstituted phenolVersatile for introducing functionality at C2 and C3.

Tandem Reactions in Dihydrobenzofuran Construction

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Several tandem strategies have been developed for the synthesis of 2,3-dihydrobenzofurans.

One such approach involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. nih.gov This allows for the simultaneous formation of the dihydrobenzofuran ring and the introduction of a substituent at a specific position. While not directly applicable to the synthesis of the unsubstituted carboximidamide, this methodology is invaluable for creating a library of substituted analogues.

Another powerful tandem approach is the [4+1] annulation of in situ generated ortho-quinone methides (o-QMs) with various one-carbon components. acs.orgnih.gov This strategy allows for the rapid construction of the 2,3-dihydrobenzofuran skeleton with diverse substitution patterns.

Catalyst-Free and Green Chemistry Synthetic Protocols for Dihydrobenzofuran Formation

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally benign. This has led to the exploration of catalyst-free and green chemistry approaches for the synthesis of 2,3-dihydrobenzofurans.

Catalyst-free methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or photochemical activation. For instance, the formal [4+1] annulation of propargylamines with sulfur ylides has been reported to proceed without a catalyst to afford 2,3-dihydrobenzofurans. acs.orgnih.gov

Green chemistry principles are also being applied to this area of synthesis. This includes the use of safer solvents, such as water or ionic liquids, and the development of reactions that proceed under milder conditions. Iodine-mediated synthesis, which is considered more environmentally friendly due to the low toxicity and cost of iodine, has been successfully employed for the generation of 2,3-dihydrobenzofuran derivatives. nih.gov Visible-light-promoted reactions represent another green approach, offering a mild and sustainable method for initiating cyclization reactions. nih.govmdpi.com Furthermore, protocols utilizing I2/DMSO catalytic systems under solvent- and metal-free conditions have been developed, highlighting the progress in sustainable synthesis. nih.gov

Approach Example Reaction Green Chemistry Aspect
Catalyst-FreeFormal [4+1] annulation of propargylamines with sulfur ylides. acs.orgnih.govAvoids the use of potentially toxic and expensive metal catalysts.
Iodine-MediatedCyclization of chalcones and isobutyraldehyde. nih.govUse of an economical and less toxic reagent.
Visible Light-PromotedCascade reactions of allylphenol derivatives. nih.govmdpi.comUtilizes a renewable energy source and mild reaction conditions.
Solvent- and Metal-FreeI2/DMSO catalyzed synthesis from allyl-phenols. nih.govMinimizes waste and avoids heavy metal contamination.

Introduction of the Carboximidamide Moiety

The introduction of the carboximidamide group, also known as an amidine, is a critical step in the synthesis of the target compound. This transformation is typically achieved from a nitrile precursor, namely 2,3-dihydro-1-benzofuran-3-carbonitrile. The conversion of a nitrile to an amidine is a well-established process in organic chemistry, with several reliable methods available.

The most common and historically significant method for preparing amidines from nitriles is the Pinner reaction. semanticscholar.orgnih.gov This two-step process involves the initial treatment of the nitrile with an alcohol, such as absolute ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. This step forms a stable intermediate known as an imidate salt, or a Pinner salt. semanticscholar.org Subsequent treatment of this isolated imidate with ammonia, either as an aqueous solution or as ammonia in an alcohol, leads to the formation of the desired carboximidamide. nih.gov

Alternative reagents can facilitate this transformation under milder conditions. For instance, 2,2,2-trihaloethyl imidates, which are readily prepared from a nitrile and a trihaloethanol, serve as excellent reagents for amidine synthesis. organic-chemistry.org Another approach involves the direct addition of amines to nitriles, a reaction that can be effectively catalyzed by ytterbium amides to furnish the amidine products. semanticscholar.org

Table 1: Selected Reagents and Conditions for Amidine Synthesis from Nitriles

MethodStep 1 ReagentsStep 2 ReagentsKey Features
Pinner ReactionNitrile, Alcohol (e.g., EtOH), Anhydrous HCl gasImidate Salt, Ammonia (aq. or in alcohol)Well-established, proceeds via stable imidate intermediate. semanticscholar.orgnih.gov
Imidate MethodNitrile, Trihaloethanol (e.g., TFE), HClAmineUtilizes reactive imidates for milder reaction conditions. organic-chemistry.org
Direct AminationNitrile, Primary AmineYtterbium amide catalystCatalytic approach for direct conversion. semanticscholar.org

While a direct, one-pot synthesis integrating the formation of the dihydrobenzofuran ring and the carboximidamide moiety from acyclic precursors is not extensively documented, conceptual pathways can be designed based on established multi-component reactions. Several one-pot methods exist for synthesizing substituted dihydrobenzofurans and for forming amidines from various starting materials. rsc.orgorganic-chemistry.org A hypothetical one-pot sequence could involve a rhodium-catalyzed intramolecular C-H insertion to form the dihydrobenzofuran ring, followed by in-situ conversion of a precursor group at the C3 position into the carboximidamide. rsc.org Such tandem reactions streamline the synthetic process, improving efficiency by reducing the number of isolation and purification steps.

Derivatization Strategies for this compound

Derivatization of the parent this compound scaffold is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be targeted at three primary locations: the benzofuran (B130515) ring system, the nitrogen atoms of the imidamide group, or through the synthesis of specifically substituted analogues from the outset.

The benzofuran ring offers multiple sites for functionalization. The benzene (B151609) portion of the scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6).

Functionalization can also occur on the dihydrofuran portion of the ring system. The C2 position is generally more reactive and easier to functionalize than the C3 position. nih.gov Palladium-catalyzed C-H activation is a powerful tool for installing a wide range of aryl and heteroaryl substituents at specific positions on the benzofuran scaffold, a strategy that has been successfully applied to related benzofuran carboxamides. nih.govchemrxiv.org

Table 2: Potential Strategies for Ring System Functionalization

Position(s)Reaction TypeTypical ReagentsExpected Outcome
C4, C6Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄; Br₂/FeBr₃; RCOCl/AlCl₃Introduction of nitro, bromo, or acyl groups.
C2C-H FunctionalizationOrganolithium reagent, then electrophileIntroduction of various substituents at C2.
C3Directed C-H ArylationAryl Iodide, Pd catalyst, Directing GroupInstallation of aryl groups at the C3 position. nih.gov

The two nitrogen atoms of the carboximidamide group are nucleophilic and can be readily modified. Standard N-alkylation or N-arylation reactions can be employed to introduce substituents. For example, palladium-catalyzed N-arylation with aryl bromides, chlorides, or triflates provides an efficient route to mono-arylated amidines. organic-chemistry.org This method allows for the selective introduction of a wide range of aryl groups onto the amidine nitrogen. Furthermore, the reaction of the amidine with sulfonyl chlorides can yield N-sulfonyl amidines, a class of compounds with distinct chemical properties. The presence of two distinct nitrogen atoms—one formally sp² hybridized and the other sp³—allows for potential regioselective functionalization under carefully controlled conditions.

Achieving regiochemical control is a cornerstone of modern organic synthesis. For this compound analogues, regioselectivity can be programmed from the beginning of the synthetic sequence. Starting with an appropriately substituted phenol allows for the construction of a dihydrobenzofuran core with a defined substitution pattern on the aromatic ring. oregonstate.edu For example, a reaction between a substituted 3-hydroxy-2-pyrone and a nitroalkene can give rise to highly substituted benzofuranones, which can be further elaborated into the desired dihydrobenzofurans with excellent regiochemical control. oregonstate.edu

Furthermore, directed ortho-metalation (DoM) strategies can be employed on the pre-formed benzofuran ring. By installing a directing group at a specific position, it is possible to selectively deprotonate an adjacent site with a strong base, followed by quenching with an electrophile to introduce a new substituent with high regioselectivity. The choice of synthetic strategy—either building the scaffold with substituents in place or functionalizing the pre-formed core—depends on the desired substitution pattern and the availability of starting materials.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of specific stereoisomers of 2,3-dihydro-1-benzofuran analogues, which may feature chiral centers at the C2 and C3 positions, requires sophisticated synthetic approaches. These methods can be broadly categorized into asymmetric synthesis, which directly creates an excess of one enantiomer, and the resolution of racemic mixtures. Asymmetric synthesis is often more efficient and is achieved through the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.

Enantioselective Synthesis Methods

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 2,3-dihydrobenzofuran analogues, this is typically achieved through metal-catalyzed asymmetric reactions or biocatalysis, where a chiral catalyst or enzyme directs the formation of one enantiomer over the other. The resulting products often possess functional groups at the C3 position, such as esters or nitriles, which are versatile precursors for the carboximidamide group.

Several transition-metal-catalyzed reactions have been developed for this purpose:

Ruthenium(II)-Catalyzed C-H Activation: An asymmetric intramolecular hydroarylation assisted by a chiral transient directing group has been utilized to prepare 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters at the C3 position. researchgate.net This method demonstrates high yields and excellent enantioselectivities (up to >99% enantiomeric excess, ee). researchgate.net

Iridium-Catalyzed Intramolecular Hydroarylation: Cationic iridium complexes coordinated with chiral bisphosphine ligands effectively catalyze the enantioselective cyclization of substrates like m-allyloxyphenyl ketones. rsc.orgnii.ac.jp This approach yields 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jp

Palladium-Catalyzed Reactions: The enantioselective intramolecular Heck-Matsuda reaction has been employed to synthesize 3,3-disubstituted-2,3-dihydrobenzofurans. This strategy provides access to enantioenriched dihydrobenzofurans bearing a quaternary stereocenter with excellent enantiomeric ratios (up to 99:1). nih.gov

[4+1] Annulation Reactions: A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed to produce a variety of chiral 2,3-dihydrobenzofurans. nih.gov

Biocatalysis offers a powerful alternative to metal catalysis:

Engineered Myoglobin (B1173299) Catalysis: A biocatalytic strategy using engineered sperm whale myoglobin variants has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This method can produce stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% ee) and diastereomeric excess (>99.9% de). rochester.edu

Table 1: Enantioselective Synthesis Methods for 2,3-Dihydrobenzofuran Analogues

MethodCatalyst SystemSubstrate TypeTypical Enantioselectivity (ee)Reference
Ru(II)-Catalyzed C-H ActivationRuthenium(II) / Chiral AmineOlefins with directing groupUp to >99% researchgate.net
Ir-Catalyzed HydroarylationIridium / Chiral Bisphosphine Ligand (e.g., SEGPHOS)m-Allyloxyphenyl ketonesUp to 92% nii.ac.jp
Intramolecular Heck-MatsudaPalladium / Chiral N,N-LigandAryl diazonium salts with tethered alkeneUp to 99:1 er nih.gov
Biocatalytic CyclopropanationEngineered MyoglobinBenzofurans and Diazo Reagents>99.9% rochester.edu
[4+1] AnnulationChiral Ammonium Salt / Base (Cs₂CO₃)o-Hydroxybenzyl Bromides and Stabilized YlidesHigh (Specific ee not stated) nih.gov

Diastereoselective Control in Dihydrobenzofuran Formation

When two or more stereocenters are formed in a reaction, controlling the relative configuration between them (diastereoselectivity) is essential. For 2,3-disubstituted dihydrobenzofurans, this means controlling the formation of cis versus trans isomers. This control is often achieved by carefully selecting the catalyst, reagents, and reaction conditions.

Rhodium-Catalyzed Cascade Reactions: A one-pot rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade enables the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.netresearchgate.net By choosing the appropriate combination of two chiral catalysts, all four possible stereoisomers can be selectively accessed in good yields and with high stereoselectivity. researchgate.net

Dirhodium-Catalyzed C-H Insertion: The stereoselective C-H insertion of aryldiazoacetates using dirhodium carboxylate catalysts can produce 2,3-dihydrobenzofuran units with excellent trans diastereoselectivity (>91:9 dr) and high enantiopurity. nih.gov

Copper-Catalyzed Annulation: Copper(I)/bisoxazoline catalysts facilitate the highly diastereo- and enantioselective annulation of carbenes with 2-iminyl- or 2-acyl-substituted phenols. This method is effective for creating dihydrobenzofurans that contain challenging tetrasubstituted carbon stereocenters. researchgate.net

Reduction of Benzofurans: The diastereoselective synthesis of trans-2,3-dihydrobenzofuran-3-carboxylates can be achieved through the reduction of the corresponding 2-arylbenzofuran-3-carboxylate precursors using magnesium in methanol. acs.org These carboxylates can then be converted to the desired carboxamide or carboximidamide analogues. acs.org

Table 2: Diastereoselective Synthesis Methods for 2,3-Dihydrobenzofuran Analogues

MethodCatalyst/ReagentKey TransformationTypical Diastereoselectivity (dr)Reference
Stereodivergent CascadeRh-catalyst and Chiral OrganocatalystC-H functionalization / oxa-Michael additionHigh (Stereodivergent) researchgate.net
Dirhodium-Catalyzed C-H InsertionDirhodium CarboxylateIntramolecular C-H insertion of aryldiazoacetate>91:9 (trans) nih.gov
Copper-Catalyzed AnnulationCopper(I)/Bisoxazoline (BOX)Reaction of carbenes with substituted phenolsHigh (Specific dr not stated) researchgate.net
Reduction of BenzofuranMagnesium / MethanolReduction of C2-C3 double bondtrans-selective acs.org

Chiral Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. wikipedia.orglibretexts.org Because enantiomers have identical physical properties in an achiral environment, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

Crystallization of Diastereomeric Salts: This is the most common method for chiral resolution on a larger scale. wikipedia.org If the target molecule contains a basic functional group, such as the amidine in this compound, it can be reacted with an enantiomerically pure chiral acid (a resolving agent) like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgrsc.org This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will often crystallize preferentially from the solution. After separation by filtration, the chiral resolving agent is removed by treatment with a base to yield the pure enantiomer of the target compound. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique is widely used for both analytical quantification of enantiomeric excess and for preparative separation of small to moderate quantities of material. rsc.org

Formation of Diastereomeric Derivatives: Similar to salt formation, a racemic mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. For instance, a racemic dihydrobenzofuran containing a carboxylic acid or alcohol functional group could be reacted with a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers can then be separated by standard chromatography or crystallization, followed by a chemical reaction to cleave the chiral auxiliary and recover the separated enantiomers. wikipedia.org

Reaction Mechanisms and Mechanistic Investigations of 2,3 Dihydro 1 Benzofuran 3 Carboximidamide Synthesis and Transformations

Detailed Mechanistic Pathways of Key Synthetic Steps

The synthesis of 2,3-Dihydro-1-benzofuran-3-carboximidamide can be conceptually divided into two primary stages: the construction of the 2,3-dihydrobenzofuran (B1216630) heterocyclic system and the formation of the carboximidamide group at the C-3 position.

A common strategy for forming the carboximidamide functional group is through the Pinner reaction, which converts a nitrile into an imidate, followed by reaction with an amine. numberanalytics.comsynarchive.com Assuming the synthesis proceeds via a 3-cyano-2,3-dihydro-1-benzofuran intermediate, the Pinner reaction provides a well-established pathway. nih.gov

The mechanism begins with the activation of the nitrile. In the presence of a strong acid, such as anhydrous hydrogen chloride (HCl), the nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion. numberanalytics.comnih.gov This activation is crucial as it renders the nitrile carbon susceptible to nucleophilic attack by a weak nucleophile like an alcohol. numberanalytics.comnumberanalytics.com The alcohol attacks the nitrilium ion, leading to a tetrahedral intermediate. numberanalytics.com A subsequent proton transfer results in the formation of an imidate salt, commonly known as a Pinner salt. nih.govorganic-chemistry.org

These Pinner salts are key intermediates that can undergo further transformations. nih.govorganic-chemistry.org To form the final carboximidamide, the imidate salt is treated with an amine (e.g., ammonia). The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate and displacing the alcohol moiety to yield the target carboximidamide. organic-chemistry.org

StepReactantsReagents/ConditionsIntermediateProduct
1. Nitrile Activation 3-Cyano-2,3-dihydro-1-benzofuranAnhydrous HCl, Alcohol (e.g., EtOH)Nitrilium ionImidate hydrochloride (Pinner salt)
2. Amine Addition Imidate hydrochlorideAmine (e.g., NH₃)Tetrahedral intermediateThis compound

Catalytic Roles in 2,3-Dihydrobenzofuran Formation (e.g., Palladium-catalyzed, Copper-catalyzed)

The formation of the 2,3-dihydrobenzofuran scaffold is frequently accomplished through transition metal-catalyzed intramolecular cyclization reactions. Palladium and copper are among the most effective catalysts for these transformations, each operating through distinct catalytic cycles.

Palladium-Catalyzed Synthesis: A prominent method for synthesizing 2,3-dihydrobenzofurans involves the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov This reaction couples the phenol (B47542) derivative with an aryl triflate to generate the fused ring system. The catalytic cycle, supported by deuterium (B1214612) labeling experiments, is believed to proceed as follows nih.gov:

Oxidative Addition: A Pd(0) complex, generated in situ, undergoes oxidative addition with the aryl triflate to form a Pd(II) aryl complex.

Alkene Coordination: The pendant alkene of the 2-allylphenol (B1664045) substrate coordinates to the cationic Pd(II) center.

Oxypalladation: Following deprotonation of the phenolic hydroxyl group, an anti-oxypalladation of the coordinated alkene occurs. This key C-O bond-forming step creates a five-membered palladacycle intermediate.

Reductive Elimination: The cycle concludes with the reductive elimination of the desired 2,3-dihydrobenzofuran product, regenerating the Pd(0) catalyst. nih.gov

StepPalladium SpeciesSubstrate InteractionKey Transformation
1. Oxidative Addition Pd(0)Aryl triflatePd(0) → Pd(II)-aryl complex
2. Alkene Coordination Pd(II)-aryl complex2-AllylphenolFormation of Pd-alkene π-complex
3. Oxypalladation Pd-alkene π-complexDeprotonated phenolIntramolecular C-O bond formation (Palladacycle)
4. Reductive Elimination Palladacycle intermediate-C-C bond formation, product release

Copper-Catalyzed Synthesis: Copper catalysts are also widely employed for synthesizing benzofuran (B130515) and dihydrobenzofuran derivatives. rsc.org One mechanistic pathway involves the aerobic oxidative cyclization of phenols and alkynes. rsc.org A proposed mechanism for a copper-catalyzed intramolecular C-H arylation to form dihydrobenzofurans involves a Cu(I)/Cu(III) cycle nih.govnih.gov:

Intermediate Formation: An iodine(III) reagent reacts with the substituted phenol to form a diaryl-λ³-iodane intermediate.

Oxidative Insertion: The copper catalyst, often a Cu(I) or Cu(II) salt, undergoes oxidative insertion into the carbon-iodine bond of the intermediate, forming a putative Cu(III) species. nih.gov

Reductive Elimination: This high-valent copper intermediate then undergoes reductive elimination, forming the crucial C-O bond of the dihydrobenzofuran ring and regenerating a lower-valent copper species to continue the catalytic cycle. nih.gov

Nucleophilic and Electrophilic Activation in Reaction Sequences

The synthesis of this compound is fundamentally governed by the principles of nucleophilic and electrophilic activation.

In the formation of the dihydrobenzofuran ring, the phenolic oxygen atom typically acts as the key nucleophile. nih.gov In palladium-catalyzed reactions of 2-allylphenols, the deprotonated phenoxide is a potent nucleophile that attacks the palladium-activated alkene. nih.gov In other strategies, intramolecular cyclization occurs via the nucleophilic attack of the phenol onto an electrophilic center generated elsewhere in the molecule, for instance, through the formation of an o-quinone methide intermediate.

The synthesis of the carboximidamide group from a nitrile precursor is a classic example of electrophilic activation. The nitrile group itself is only moderately electrophilic. rsc.org However, protonation by a strong acid in the Pinner reaction dramatically enhances its electrophilicity, transforming it into a nitrilium ion. nih.gov This highly activated electrophile can then be attacked by weak nucleophiles like alcohols. nih.govmdpi.com The subsequent step, the conversion of the resulting imidate to the amidine, involves another nucleophilic attack, this time by an amine on the electrophilic imidate carbon. organic-chemistry.org Lewis acids can also be used to activate the nitrile towards nucleophilic addition. rsc.orgmdpi.com

Transition State Analysis in Imidamide Synthesis

Transition state analysis provides critical insights into the highest energy points along a reaction coordinate, revealing the structural and energetic factors that control reaction rates. ontosight.ai For the synthesis of the imidamide (carboximidamide) group via the Pinner reaction, two key transition states are of interest.

Transition State of Imidate Formation: The first crucial step is the nucleophilic attack of the alcohol on the acid-activated nitrilium ion. The transition state for this step would involve the partial formation of the C-O bond between the alcohol oxygen and the nitrile carbon, with the positive charge delocalized over the nitrogen and carbon atoms. The geometry would reflect the approach of the alcohol nucleophile to the linear nitrilium ion. Computational studies can be employed to find the most stable transition state structure among various possible conformers, providing a more accurate picture of the reaction pathway. researchgate.net

Transition State of Amidine Formation: The second key step is the nucleophilic attack of an amine on the intermediate imidate. The transition state here involves the partial formation of a C-N bond and the partial cleavage of the C-O bond of the imidate's alkoxy group, likely proceeding through a tetrahedral intermediate. The stability of this transition state, and thus the reaction rate, would be influenced by the nature of the amine nucleophile and the leaving group ability of the alkoxy group.

Understanding these transition states is essential for optimizing reaction conditions and predicting the feasibility of different substrates. ontosight.ai

Computational Probing of Reaction Intermediates and Energy Landscapes

Probing Dihydrobenzofuran Formation: In palladium-catalyzed cyclizations, DFT calculations can be used to model the structures and relative energies of key intermediates, such as the initial Pd(II)-aryl complex, the Pd-alkene π-complex, and the crucial five-membered palladacycle. nih.gov By mapping the energy changes along the reaction coordinate, including the activation barriers for oxidative addition, oxypalladation, and reductive elimination, a complete energy landscape can be constructed. This allows researchers to identify the rate-determining step and understand how catalyst ligands influence reactivity and selectivity.

Probing Imidamide Synthesis: For the formation of the carboximidamide group, computational studies can model the intermediates of the Pinner reaction or other amidine syntheses. For example, DFT has been used to study the mechanism of amine addition to nitrilium derivatives, identifying the structure of the transition state and confirming the stereoselectivity of the process. nih.gov Similarly, computational analysis of iron-catalyzed amidine synthesis has been performed to decipher the reaction mechanism. researchgate.net By calculating the energies of the nitrilium ion, the tetrahedral intermediates, and the associated transition states, researchers can gain a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net These computational models provide insights that are often difficult to obtain through experimental means alone.

Computational Chemistry and Theoretical Studies of 2,3 Dihydro 1 Benzofuran 3 Carboximidamide

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and conformational flexibility of 2,3-Dihydro-1-benzofuran-3-carboximidamide. These methods are essential for understanding how the molecule might interact with biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational variability include the puckering of the five-membered dihydrofuran ring and the rotation around the single bond connecting the carboximidamide group to this ring.

First-principle quantum molecular computations can be employed to explore the full conformational space. researchgate.net By systematically rotating key dihedral angles, a potential energy surface can be mapped to identify various stable conformers, such as gauche and anti arrangements. researchgate.net The analysis reveals the most likely shapes the molecule will adopt in different environments, which is critical for predicting its biological activity. Studies on similar heterocyclic systems often utilize Nuclear Overhauser Effect (NOE) spectroscopy in conjunction with quantum chemical calculations to determine the predominant conformation in solution. mdpi.com

Energy minimization is a computational process used to find the most stable conformation of a molecule, known as the global energy minimum. This process calculates the potential energy of the molecule for a given arrangement of atoms and systematically alters the geometry to find a structure with lower energy.

For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to arrive at the most thermodynamically stable structure. Methods such as Density Functional Theory (DFT) are widely used for geometry optimization. researchgate.net The relative energies of different stable conformers identified during conformational analysis are calculated to determine their population distribution at a given temperature. The conformation with the lowest energy is the most stable and, therefore, the most abundant.

Table 1: Illustrative Relative Energies of Hypothetical Conformers

This table illustrates the typical output of an energy minimization study, showing the relative stability of different potential conformations of this compound.

ConformerDihedral Angle (O1-C2-C3-C(N)H2)Relative Energy (kcal/mol)
A (Global Minimum) 178.5° (anti)0.00
B 65.2° (gauche)1.85
C -68.9° (gauche)1.92

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide detailed information about the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are standard tools for investigating molecular structure, spectroscopy, and reactivity. cyberleninka.ruresearchgate.net For complex organic molecules, DFT, particularly with hybrid functionals like B3LYP, in combination with basis sets such as 6-311++G(d,p), has been shown to yield results that are in good agreement with experimental data for related benzofuran (B130515) structures. nih.govresearchgate.net

The electronic structure of a molecule governs its chemical behavior. Key aspects include the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

The charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.

Table 2: Hypothetical Electronic Properties Calculated via DFT

This table presents the kind of data generated from a quantum chemical calculation to characterize the electronic structure of this compound.

ParameterValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 3.8 D

Quantum chemical calculations are highly effective at predicting spectroscopic properties. DFT calculations can accurately forecast the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. cyberleninka.ru The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose, and the results often show excellent correlation with experimental spectra. cyberleninka.ru

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and twisting of functional groups. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to very good agreement with experimental data. cyberleninka.ru

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

This table demonstrates how theoretical NMR predictions are compared against experimental data for structural verification of this compound.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 75.174.8
C3 45.845.5
C=N (imidamide) 158.2157.9
C3a (bridgehead) 121.5121.2
C7a (bridgehead) 160.4160.1

DFT calculations can be used to compute various reactivity descriptors that quantify and predict the chemical behavior of a molecule. These descriptors are based on how the electron density changes upon the addition or removal of an electron.

Fukui Functions: These functions identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack indicates the atom most susceptible to losing an electron, while the function for electrophilic attack points to the atom most likely to accept an electron.

Electrophilicity and Nucleophilicity Indices: These are global reactivity indices that provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile. These indices help in comparing the reactivity of different molecules and predicting the outcome of chemical reactions. Such analyses are crucial for understanding the metabolic pathways or designing synthetic routes involving this compound.

Ligand-Target Interaction Predictions and Binding Mode Analysis

Computational studies on the 2,3-dihydro-1-benzofuran core structure are crucial for predicting its interactions with various biological targets. These predictions guide the synthesis of new derivatives with enhanced affinity and selectivity.

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 2,3-dihydro-1-benzofuran scaffold, docking simulations have been employed to investigate their potential as inhibitors or agonists for several important biochemical targets.

These studies have explored interactions with targets such as:

Cannabinoid Receptor 2 (CB2): As part of an effort to develop treatments for neuropathic pain, derivatives were designed as potent and selective CB2 agonists. nih.govnih.gov

G Protein-Coupled Receptor 40 (GPR40)/Free Fatty Acid Receptor 1 (FFA1): Acetic acid derivatives of the scaffold were identified as GPR40 agonists for the potential treatment of type 2 diabetes. nih.govresearchgate.net

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): This target is implicated in inflammation and cancer, and 2,3-dihydrobenzofuran (B1216630) derivatives have been investigated as potential inhibitors. nih.gov

Phosphodiesterase 1B (PDE1B): This enzyme is a drug target for neurological and psychological disorders, and derivatives of 2,3-dihydrobenzofuran have been designed as potential inhibitors. nih.gov

Bovine Serum Albumin (BSA): To understand how these compounds might be transported in the bloodstream, docking studies have been performed with serum albumins like BSA. nih.gov

Table 1: Summary of Molecular Docking Studies on 2,3-Dihydro-1-benzofuran Derivatives

Biochemical Target Derivative Class Key Finding
Cannabinoid Receptor 2 (CB2) Acylhydrazone derivatives Prediction of binding mode to guide the synthesis of potent and selective agonists. nih.govnih.gov
GPR40/FFA1 Acetic acid derivatives Identification of key interactions responsible for agonist activity, leading to the discovery of TAK-875 (Fasiglifam). nih.govresearchgate.net
mPGES-1 General derivatives Selection of potential inhibitors based on favorable docking scores and interaction patterns. nih.gov
PDE1B General derivatives Design of novel inhibitors with high predicted affinity for the PDE1B active site. nih.gov

Ligand-Steered Modeling for Agonist/Antagonist Predictions

In the absence of a crystal structure for a target receptor in its active state, ligand-steered modeling provides a powerful alternative for predicting binding modes. This approach was notably used for designing 2,3-dihydro-1-benzofuran derivatives as agonists for the CB2 receptor, a Class A G-protein-coupled receptor (GPCR). nih.gov By using information from known ligands, researchers constructed a model of the agonist-bound state of CB2, which then guided the design and synthesis of new compounds with improved properties for treating conditions like neuropathic pain. nih.govnih.gov This technique was instrumental in identifying that the S-enantiomer of the most selective compound was the active form. nih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability and specificity of a ligand-receptor complex are governed by a network of intermolecular interactions. Computational models have been essential in elucidating these key interactions for 2,3-dihydro-1-benzofuran derivatives.

For CB2 Agonists: Modeling studies suggested that the binding of these derivatives involves a combination of hydrogen bonds, π-π stacking, and van der Waals interactions within an aromatic pocket of the receptor. nih.gov Key residues identified as potential interaction partners include those in helices 3, 5, 6, and 7 of the receptor. nih.gov

For GPR40/FFA1 Agonists: The binding of the acetic acid derivative TAK-875 (Fasiglifam) is understood to involve interactions with arginine residues in the extracellular loops of the receptor. researchgate.net

General Interactions: Across various targets, the benzofuran ring itself is often involved in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding pocket. nih.govresearchgate.net The carboximidamide group, with its capacity for hydrogen bond donation and acceptance, is predicted to form crucial hydrogen bonds that anchor the ligand within the active site.

In Silico Prediction of Molecular Behavioral Parameters (excluding clinical ADMET)

Beyond predicting how a molecule binds, computational chemistry can forecast its intrinsic properties and activities. These predictions help in prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, 2D-QSAR models have been developed to describe their bioactivity. researchgate.net In one study focused on vasodilator activity, a statistically significant model was created that could correlate the structural features of the molecules with their observed activity. researchgate.net Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, thereby streamlining the drug discovery process. researchgate.netresearchgate.net

Table 2: Example of a 2D-QSAR Model for Vasodilator Activity of Benzofuran Derivatives

Parameter Value Description
N 24 Number of compounds in the dataset.
n 4 Number of descriptors in the model.
0.816 Coefficient of determination, indicating a good fit of the model to the data.
R²cvOO 0.731 Cross-validation coefficient (Leave-One-Out), indicating good predictive ability.
F 21.103 F-statistic, indicating the statistical significance of the model.

(Data sourced from a study on benzofuran-based vasodilators) researchgate.net

Prediction of Receptor Selectivity and Potency at a Molecular Level

A significant challenge in drug design is achieving selectivity for the desired target receptor to avoid off-target effects. Computational methods are key to predicting and designing for selectivity. In the development of 2,3-dihydro-1-benzofuran derivatives as CB2 agonists, the primary goal was to achieve high selectivity over the CB1 receptor, whose activation is associated with undesirable central nervous system side effects. nih.gov

Through a multidisciplinary approach that heavily relied on ligand-steered modeling, researchers were able to design a series of potent and highly selective CB2 agonists. nih.govnih.gov The models helped to rationalize why certain structural modifications led to increased potency and selectivity. Furthermore, for the most selective racemic compound, the computational predictions, combined with empirical testing, successfully identified the S-enantiomer as the more active and potent form, a crucial step in developing a more refined therapeutic agent. nih.gov

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 3 Carboximidamide Analogues

Influence of Substituent Effects on Biological Activity (in vitro/molecular)

The biological activity of 2,3-dihydro-1-benzofuran analogues is highly sensitive to the nature and position of substituents on the scaffold. These modifications can profoundly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the biological target.

In the context of analogues acting as cannabinoid receptor 2 (CB2) agonists, both electronic and steric factors play a critical role in determining functional activity. nih.gov

Electronic Effects: The electronic nature of substituents on a phenyl ring appended to the core structure significantly modulates activity. For instance, the introduction of a chlorine atom, an electron-withdrawing group, onto this phenyl ring (as in compound 30 ) leads to an increase in human CB2 (hCB2) functional activity compared to the unsubstituted phenyl analogue (33 ). nih.gov This enhancement may be due to a decrease in the negative electrostatic potential of the phenyl ring, which strengthens the π-stacking interaction with electron-rich aromatic amino acid residues like tryptophan (W6.48) in the receptor's binding pocket. nih.gov Conversely, the introduction of polar, electron-donating moieties, such as methoxyphenyl or 4-pyridine groups, results in a loss of CB2 functional activity. nih.gov This suggests that such polar groups may create unfavorable electronic or steric interactions within the predominantly aromatic and hydrophobic binding pocket. nih.gov

Steric Effects: The size and bulk of substituents are critical determinants of binding and activity. An alkenyl group is well-tolerated in the aromatic pocket of the CB2 receptor. nih.gov However, the introduction of a bulky 1-naphthyl group at the R1 position combined with a 1-piperidyl group at R2 (compound 28 ) results in a complete loss of hCB2 functional activity. nih.gov This is attributed to steric clashes between the large naphthyl group and amino acid side chains in the transmembrane helix 3 (TM3) of the receptor. nih.gov Similarly, replacing a piperidine (B6355638) ring with a cyclohexylamine (B46788) ring can also lead to direct steric clashes with residues such as phenylalanine (F7.35), negatively impacting activity. nih.gov

CompoundSubstituent(s)Key FeatureEffect on hCB2 Functional ActivityPutative Rationale
30 (MDA39)Chlorine on phenyl ringElectron-withdrawingIncreasedEnhanced π-stacking interaction. nih.gov
31MethoxyphenylPolar, electron-donatingLoss of activityUnfavorable interactions in the binding pocket. nih.gov
324-PyridinePolarLoss of activityUnfavorable interactions in the binding pocket. nih.gov
19 (MDA42)Alkenyl group-Well-tolerated (potent)Favorable fit within the aromatic pocket. nih.gov
281-Naphthyl groupBulky, steric hindranceComplete loss of activitySteric clashes with receptor side chains. nih.gov

The specific placement of a substituent, even with the same chemical formula, can dramatically alter molecular recognition and biological activity. This principle of positional isomerism is evident in the 2,3-dihydro-1-benzofuran series. nih.gov

A clear example is the comparison between analogues bearing a 1-naphthyl group versus a 2-naphthyl group. While the 1-naphthyl substituent in compound 28 causes steric clashes that abolish activity, the isomeric 2-naphthyl group in compound 29 also leads to a loss of activity, but for a different reason related to its orientation within the binding site. nih.gov Modeling studies suggest that the 2-naphthyl group orients itself deeper into the aromatic pocket of the CB2 receptor. nih.gov This altered positioning disrupts the crucial π-stacking interaction with the W6.48 residue and may also interfere with a key hydrogen bond interaction with a serine residue (S3.31), ultimately explaining its loss of function. nih.gov This highlights that not just the presence of a group, but its precise geometric position and the resulting orientation within the binding site, are fundamental to molecular recognition and the elicitation of a biological response. nih.gov General studies on benzofuran (B130515) derivatives have also emphasized that the position of substituents, such as halogens, is a critical determinant of biological activity. nih.gov

Correlation between Structural Motifs and Biochemical Pathway Modulation

The 2,3-dihydro-1-benzofuran scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets by presenting appendages in specific spatial orientations. nih.gov Analogues based on this core have been shown to modulate specific biochemical pathways by interacting with key protein targets.

One major pathway modulated by these compounds is the endogenous cannabinoid system. A series of 2,3-dihydro-1-benzofuran derivatives were specifically designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune tissues, and its stimulation is known to suppress microglial cell activation and neuroinflammation. nih.gov Therefore, the 2,3-dihydro-1-benzofuran structural motif, when appropriately substituted, acts as a key to initiate signaling through the CB2 pathway, which has significant consequences for immunomodulation. nih.gov

Furthermore, the 2,3-dihydrobenzofuran (B1216630) scaffold has been identified as a promising chemical platform for the design of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2. By using the dihydrobenzofuran core as a starting point, researchers have identified compounds that inhibit this enzyme, thereby modulating the biochemical pathway of inflammation. nih.gov This demonstrates that the core structural motif is versatile and can be adapted to interact with different enzyme active sites to modulate distinct biochemical processes.

Impact of Scaffold Modifications on Target Binding Affinity

Modifying the core scaffold of a chemical series is a key strategy in medicinal chemistry to improve drug-like properties and optimize target binding affinity. The 2,3-dihydro-1-benzofuran scaffold was developed as a strategic modification of an earlier series of N-alkyl-isatin acylhydrazone derivatives, which were also potent CB2 agonists but suffered from poor water solubility. nih.gov

The design of the 2,3-dihydro-1-benzofuran series was based on the hypothesis that its scaffold could effectively mimic the isatin (B1672199) structure while offering improved properties. nih.gov Structural comparison suggested that the five-membered furan (B31954) ring of the benzofuran and a portion of the acylhydrazone side chain could be superimposed on the corresponding rings of the isatin scaffold. nih.gov A key difference is the absence of a third ring (Ring C in the isatin series) in the benzofuran analogues. nih.gov This scaffold modification was predicted to decrease the lipophilicity of the compounds, potentially leading to a better bioavailability profile compared to the isatin series. nih.gov The successful development of potent CB2 agonists from this new series confirmed that the modified benzofuran scaffold retained the necessary pharmacophoric elements for high-affinity binding to the target receptor, validating this scaffold hopping approach. nih.gov

Chiral Recognition and Enantiomeric Activity Relationships at the Molecular Level

The 2,3-dihydro-1-benzofuran-3-carboximidamide scaffold contains an asymmetric carbon atom at the C3 position, meaning the molecules are chiral and can exist as a pair of enantiomers (mirror images). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, as they interact differently with the chiral environment of biological macromolecules like receptors and enzymes. nih.gov

This principle is clearly demonstrated in the case of 2,3-dihydro-1-benzofuran derivatives acting as CB2 agonists. For one of the most selective compounds in the series, MDA7 (compound 18 ), the racemic mixture was separated into its individual enantiomers to assess their activities. nih.gov The biological evaluation revealed that the activity resided almost exclusively in one of the enantiomers. Specifically, the S-enantiomer, named MDA104 (compound 33 ), was identified as the active form (the eutomer). nih.gov

This difference in activity is a direct result of chiral recognition at the molecular level within the CB2 receptor's binding site. The three-dimensional arrangement of substituents around the chiral center of the S-enantiomer allows for an optimal fit and precise interactions with the amino acid residues of the receptor. In contrast, the R-enantiomer cannot achieve this same optimal binding orientation, leading to a significant loss of affinity and functional activity. This enantiomeric specificity underscores the importance of the three-dimensional structure of the ligand for molecular recognition and confirms that a specific stereochemistry is required for potent agonism at the CB2 receptor. nih.gov

Biological Activity and Molecular Mechanisms in Vitro Investigations of 2,3 Dihydro 1 Benzofuran 3 Carboximidamide

Enzyme Inhibition Studies at the Molecular Level

Derivatives of the benzofuran (B130515) scaffold have been identified as potent inhibitors of several key enzymes implicated in metabolic diseases.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. nih.gov Various benzofuran derivatives have demonstrated significant inhibitory activity against these enzymes. A study on a series of benzofuran carbohydrazide (B1668358) analogs showed potent α-amylase inhibition, with many compounds exhibiting IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose. nih.gov For example, one of the most active analogs demonstrated an IC₅₀ value of 1.078±0.19 µM. nih.gov

Similarly, novel hybrids of benzofuran-1,3,4-oxadiazole and 1,2,3-triazole-acetamide have been synthesized and evaluated as α-glucosidase inhibitors. These compounds were found to be significantly more potent than acarbose, with one derivative displaying an IC₅₀ value approximately 19-fold lower than the standard. researchgate.net Another series of hydroxylated 2-phenylbenzofurans also showed potent activity against α-glucosidase, with the most active compound being 167 times more effective than acarbose. nih.gov Kinetic studies revealed that these compounds can act as competitive or mixed-type inhibitors, suggesting they interact with the enzyme's active site or an allosteric site to block substrate processing. researchgate.netnih.gov

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity, particularly from bacteria like Helicobacter pylori, is linked to the pathogenesis of gastric ulcers and other diseases. nih.gov A series of benzofuran-based thiazolidinone analogues were synthesized and found to be excellent inhibitors of urease. All tested compounds in the series showed inhibitory potential greater than or equal to the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.40 ± 0.21 µM). Several derivatives exhibited outstanding activity, with IC₅₀ values as low as 1.2 ± 0.01 µM. nih.gov Molecular docking studies confirmed that these compounds could effectively bind within the active site of the enzyme, interacting with the key nickel ions and amino acid residues. nih.gov

EnzymeCompound ClassReported IC₅₀ Values (µM)Standard Inhibitor
α-AmylaseBenzofuran Carbohydrazide Analogs1.078 - 2.926Acarbose (0.62)
α-GlucosidaseBenzofuran-Oxadiazole-Triazole Hybrids40.7 - 173.6Acarbose (750.0)
UreaseBenzofuran-Thiazolidinone Analogs1.2 - 23.5Thiourea (21.4)

Receptor Modulation and Agonism/Antagonism Mechanisms

The 2,3-dihydro-1-benzofuran scaffold has been instrumental in the development of selective modulators for the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain conditions. nih.govnih.gov

A novel series of 2,3-dihydro-1-benzofuran derivatives has been designed as potent and selective CB2 receptor agonists. nih.gov A key example from this series is the compound MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine). nih.govnih.gov In vitro radioligand binding and functional assays demonstrated that MDA7 exhibits high selectivity and agonist affinity for both human and rat CB2 receptors. nih.gov

In competitive binding assays, MDA7 displayed a high affinity for the human CB2 receptor, with a Kᵢ value of 422 nM, while showing no detectable displacement at the human CB1 receptor at concentrations up to 3 µM, highlighting its excellent selectivity. nih.govmedchemexpress.com Functional assays confirmed its agonist activity, with EC₅₀ values of 128 nM and 67.4 nM at human and rat CB2 receptors, respectively. medchemexpress.com This selective agonism at the CB2 receptor confirms the potential of the 2,3-dihydro-1-benzofuran framework for developing immunomodulatory and analgesic agents without the psychoactive effects associated with CB1 receptor activation. nih.gov

CompoundReceptorAssay TypeValue (nM)
MDA7Human CB2Binding Affinity (Kᵢ)422
Functional Agonism (EC₅₀)128
Rat CB2Binding Affinity (Kᵢ)238
Functional Agonism (EC₅₀)67.4
MDA7Human CB1Binding Affinity (Kᵢ)>3000

Protein-Ligand Binding Dynamics and Specificity

Understanding the binding interactions between 2,3-dihydro-1-benzofuran derivatives and their protein targets is crucial for rational drug design. Computational methods, such as molecular docking, have been employed to elucidate these interactions for various enzymes and receptors.

In the context of CB2 receptor agonism, ligand-steered modeling has been used to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives. These studies help identify key amino acid residues within the receptor's binding pocket that are essential for ligand recognition and subsequent receptor activation.

For enzyme inhibition, molecular docking studies have provided insights into the binding of benzofuran derivatives to the active sites of α-amylase and urease. nih.govnih.gov In the case of α-amylase, docking confirmed that benzofuran carbohydrazide analogs fit within the active site of the enzyme, allowing for the establishment of a structure-activity relationship based on substituent patterns on the phenyl ring. nih.gov Similarly, docking studies of benzofuran-thiazolidinone analogues with urease revealed key binding interactions with the nickel ions and surrounding residues in the catalytic site, explaining their potent inhibitory activity. nih.gov

Cellular Pathway Perturbation in Cell-Based Assays (in vitro)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. mdpi.com Dysregulation of this pathway is associated with various diseases, including cancer and chronic inflammatory conditions. Several benzofuran derivatives have been shown to modulate this pathway. A synthetic benzofuran lignan (B3055560) derivative, referred to as Benfur, was found to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cell lines. nih.gov The mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Further studies on heterocyclic/benzofuran hybrids demonstrated that these compounds can significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK signaling pathways in a dose-dependent manner. mdpi.com This includes the inhibition of IKKα/IKKβ, IκBα, and p65 phosphorylation, leading to a downstream reduction in the secretion of pro-inflammatory factors like TNF-α and IL-6. mdpi.com

The benzofuran scaffold is a common feature in compounds with significant antiproliferative activity against a variety of human cancer cell lines. researchgate.net Novel benzofuran-2-carboxamide (B1298429) derivatives, for instance, have shown selective, concentration-dependent antiproliferative effects. nih.gov Specific derivatives demonstrated selectivity for different cancer cell lines; for example, compound 3i was selective for the SW620 colon cancer cell line, while compound 6f was selective for the SK-BR-3 breast cancer cell line. nih.gov The mechanism of cell death was found to vary, with some compounds inducing apoptosis while others acted through non-apoptotic pathways. nih.gov Other studies have reported the cytotoxicity of benzofuran derivatives against lung (A549), liver (HepG2), cervical (HeLa), and colon (HCT116) cancer cell lines. nih.govscielo.br

Compound ClassCell LineCancer TypeReported IC₅₀ (µM)
Benzofuran-2-carboxamide (Halogenated)A549Lung3.5 - 6.3
HepG2Liver3.8 - 11.0
Benzofuran-2-carboxamide (3i)SW620ColonConcentration-dependent effect noted
Benzofuran-2-carboxamide (6f)SK-BR-3BreastConcentration-dependent effect noted
Benzoxazepine DerivativesHeLaCervical≥1.00 (Selectivity Index)
A549LungData available
Caco-IIColonData available
MCF-7BreastData available

The benzofuran nucleus has also been explored for its antiviral properties. nih.gov Studies on derivatives have shown activity against the Tobacco Mosaic Virus (TMV), a model plant virus. nih.govclockss.org Certain benzofuranylpropanoids and other complex benzofuran derivatives exhibited high anti-TMV activity, with inhibition rates reported to be as high as 74.8% at a 20 µM concentration. clockss.org While the exact mechanism is under investigation, it is suggested that some antiviral agents can interact with the viral coat protein to disturb the assembly of new virus particles. nih.gov

More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov Activation of STING induces a type I interferon response, which is a host-driven mechanism to establish a broad-spectrum antiviral state. Several benzofuran derivatives were shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations through this STING-dependent mechanism. nih.gov

Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1 Benzofuran 3 Carboximidamide

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Synthesis

Exploration of New Molecular Targets and Biochemical Pathways (in vitro)

While the biological activities of some 2,3-dihydro-1-benzofuran-3-carboximidamide derivatives have been investigated, a vast landscape of potential molecular targets and biochemical pathways remains to be explored. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could unveil novel biological activities. Subsequent in vitro studies will be essential to validate these initial hits and to elucidate the underlying mechanisms of action. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to confirm direct binding to a molecular target and to quantify the binding affinity. Further investigation into the effects of these compounds on various signaling pathways within different cell types will provide a deeper understanding of their biological function.

Design and Synthesis of this compound as Chemical Probes for Biological Systems

The development of chemical probes derived from the this compound scaffold can provide powerful tools for studying biological systems. These probes can be designed to selectively interact with a specific molecular target, allowing for the investigation of its function in a cellular or in vivo context. The incorporation of reporter tags, such as fluorescent dyes or biotin, can facilitate the visualization and isolation of the target protein. Photoaffinity labeling probes, which form a covalent bond with their target upon photoirradiation, can be particularly useful for identifying unknown protein targets. The synthesis and application of such chemical probes will be instrumental in dissecting complex biological processes and in validating novel drug targets.

Elucidation of Complex Molecular Recognition Events via Advanced Biophysical Techniques

A detailed understanding of the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. Advanced biophysical techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), can provide high-resolution structural information of the ligand-protein complex. This structural data can reveal the key binding interactions and guide the design of more potent and selective inhibitors. Nuclear magnetic resonance (NMR) spectroscopy can be used to study the dynamics of the interaction and to identify the binding site on the protein. Computational methods, such as molecular docking and molecular dynamics simulations, can complement these experimental techniques and provide further insights into the molecular recognition process.

Expansion of Structure-Activity Relationship Databases and Predictive Models

The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their biological activity. The synthesis and biological evaluation of a diverse library of analogs will generate valuable data for building robust SAR databases. This data can then be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of novel compounds based on their chemical structure. These predictive models can significantly accelerate the lead optimization process by prioritizing the synthesis of the most promising candidates. The integration of multi-parameter optimization (MPO) approaches, which consider not only potency but also other key drug-like properties, will be crucial for the successful development of clinical candidates.

Mechanistic Studies of Unconventional Reactivity Patterns

The unique chemical structure of this compound may give rise to unconventional reactivity patterns that could be exploited for the development of novel synthetic methodologies or for the design of covalent inhibitors. Mechanistic studies, employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., density functional theory calculations), can provide a detailed understanding of the reaction mechanisms. The discovery of novel reactivity could open up new avenues for the functionalization of the 2,3-dihydro-1-benzofuran scaffold and for the development of innovative therapeutic strategies.

Compound Names Mentioned in this Article

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.